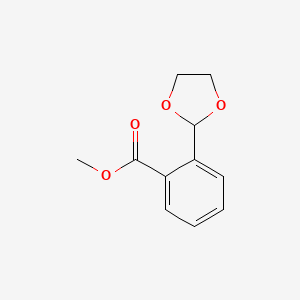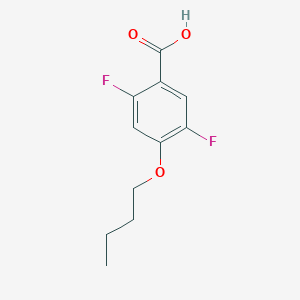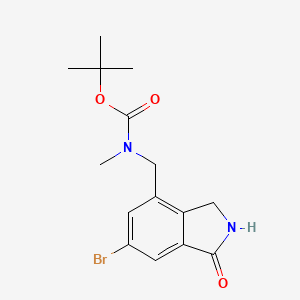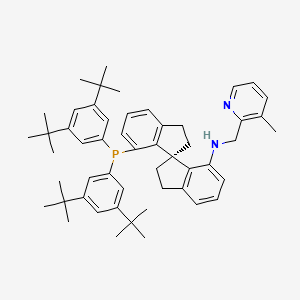
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a diphenyl group, which consists of two phenyl rings. The presence of these functional groups contributes to the compound’s reactivity and potential utility in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine typically involves the formation of the dioxolane ring followed by the introduction of the diphenyl and ethanamine groups. One common method involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with diphenylmethanol and methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, hydroxyl groups
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can bind to these receptors, modulating their activity and influencing various physiological processes. Molecular docking studies have shown that the compound can interact with α1 and 5-HT1A receptors, which are involved in regulating mood, cognition, and other neurological functions .
Comparison with Similar Compounds
Similar Compounds
(±)-1: Previously studied as α1 and 5-HT1A ligands.
®-flesinoxan: A potent 5-HT1A agonist.
(S)-WB 4101: An α1d antagonist.
Uniqueness
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine stands out due to its unique combination of a dioxolane ring and diphenyl group, which contribute to its distinct chemical and biological properties. Unlike other similar compounds, it exhibits poor stereoselectivity, making it equally potent at both α1 and 5-HT1A receptor systems .
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-N-methylethanamine |
InChI |
InChI=1S/C19H23NO2/c1-3-20(2)14-18-15-21-19(22-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,3,14-15H2,1-2H3 |
InChI Key |
LHZROMFWLDQNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14028482.png)






![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)

![3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14028539.png)


![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)
